molecular formula C24H27NO4 B1682565 Tylocrebrine CAS No. 6879-02-3

Tylocrebrine

Cat. No.: B1682565
CAS No.: 6879-02-3
M. Wt: 393.5 g/mol
InChI Key: YFEPHJVWLFGWKH-CQSZACIVSA-N
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Description

NSC60387, also known as Tylocrebrine, is a chemical compound with the molecular formula C24H27NO4 and a molecular weight of 393.483 g/mol . It is primarily recognized for its anticancer properties . This compound is derived from natural sources and has been studied for its potential therapeutic applications in various fields, including medicine and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tylocrebrine involves several steps, starting from the extraction of the natural precursor. The precursor undergoes a series of chemical reactions, including oxidation and reduction, to form the final compound. The specific reaction conditions, such as temperature, pressure, and solvents used, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: Tylocrebrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tylocrebrine involves its interaction with specific molecular targets within cells. It binds to certain proteins and enzymes, disrupting their normal function and leading to cell death. The compound also affects various signaling pathways, including those involved in cell proliferation and apoptosis . These interactions make this compound a potent anticancer agent with potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific molecular structure, which allows it to interact with unique targets within cells.

Properties

CAS No.

6879-02-3

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(13aR)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine

InChI

InChI=1S/C24H27NO4/c1-26-20-8-7-15-19-13-25-9-5-6-14(25)10-16(19)17-11-21(27-2)22(28-3)12-18(17)23(15)24(20)29-4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3/t14-/m1/s1

InChI Key

YFEPHJVWLFGWKH-CQSZACIVSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC

SMILES

COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC

Appearance

Solid powder

6879-02-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tylocrebrinel;  NSC-60387;  NSC 60387;  NSC60387.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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